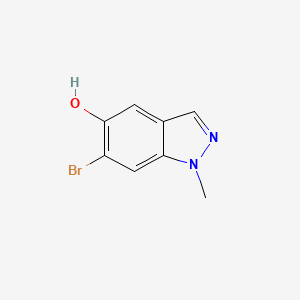

6-bromo-1-methyl-1H-indazol-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-methylindazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-11-7-3-6(9)8(12)2-5(7)4-10-11/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZWXUJQORXMPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2C=N1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301301256 | |

| Record name | 6-Bromo-1-methyl-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403767-19-0 | |

| Record name | 6-Bromo-1-methyl-1H-indazol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403767-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1-methyl-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-bromo-1-methyl-1H-indazol-5-ol chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies for 6-bromo-1-methyl-1H-indazol-5-ol

Authored by a Senior Application Scientist

Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic system that constitutes the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in medicinal chemistry. Indazole derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, kinase inhibition for cancer therapy, and applications in neurology.[1][2] This guide focuses on a specific, functionalized derivative, This compound , a molecule poised for further elaboration in drug discovery programs. The strategic placement of the bromo, methyl, and hydroxyl groups offers multiple points for chemical modification, making it a valuable building block for creating libraries of novel compounds.

This document provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and detailed experimental protocols for this compound. The methodologies are grounded in established chemical principles and data from closely related analogues, offering a robust framework for researchers in organic synthesis and drug development.

Physicochemical and Spectroscopic Profile

While experimental data for this compound is not extensively published, we can predict its key properties based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Rationale/Reference |

| Molecular Formula | C8H7BrN2O | Based on structure |

| Molecular Weight | 229.06 g/mol | Calculated from formula |

| Appearance | Likely a solid at room temperature | Typical for substituted indazoles[3] |

| Melting Point | 170-180 °C | Similar to related bromo-indazole derivatives |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO), moderately soluble in alcohols (e.g., methanol, ethanol) | General solubility for functionalized heterocycles |

| GHS Classification | Warning: Harmful if swallowed | Based on the GHS classification for the closely related 6-bromo-1-methyl-1H-indazole[4] |

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the expected spectral features, drawing parallels with known indazole derivatives.[5][6]

-

1H NMR (in DMSO-d6):

-

N-CH3: A singlet around 3.8-4.0 ppm.

-

Aromatic Protons: Two singlets in the aromatic region (approximately 7.0-8.0 ppm), corresponding to the protons at the C4 and C7 positions. The exact chemical shifts will be influenced by the electronic effects of the bromo and hydroxyl groups.

-

OH: A broad singlet, the chemical shift of which will be concentration-dependent, likely appearing downfield (>9.0 ppm).

-

Indazole C3-H: A singlet around 8.0-8.2 ppm.

-

-

13C NMR (in DMSO-d6):

-

N-CH3: A signal around 35-40 ppm.

-

Aromatic and Heteroaromatic Carbons: Multiple signals in the range of 100-150 ppm. The carbon bearing the bromine (C6) and the carbon bearing the hydroxyl group (C5) will have characteristic chemical shifts.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3200-3500 cm-1, corresponding to the O-H stretching of the hydroxyl group.

-

C-H stretching bands in the aromatic region (around 3000-3100 cm-1) and aliphatic region (for the methyl group, around 2850-2950 cm-1).

-

C=C and C=N stretching vibrations within the indazole ring system in the 1400-1600 cm-1 region.

-

Proposed Synthesis Pathway

A robust and scalable synthesis is crucial for the utility of any chemical building block. Below is a proposed multi-step synthesis for this compound, starting from a commercially available material. This pathway is designed based on well-established transformations in heterocyclic chemistry.[1][7]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Bromo-3-methyl-1H-indazole | 1159511-73-5 [sigmaaldrich.com]

- 4. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 6-Bromo-3-methyl-1-tosyl-1H-indazole [smolecule.com]

- 6. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 6-bromo-1-methyl-1H-indazol-5-ol

Introduction: The Significance of Substituted Indazoles in Modern Drug Discovery

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties allow for diverse interactions with various biological targets. Among the plethora of substituted indazoles, 6-bromo-1-methyl-1H-indazol-5-ol stands out as a key intermediate in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. The strategic placement of the bromo, methyl, and hydroxyl groups provides multiple points for further chemical modification, enabling the fine-tuning of a molecule's pharmacological profile. This guide presents a comprehensive and scientifically robust pathway for the synthesis of this compound, designed for researchers and professionals in drug development. The proposed route is grounded in established chemical principles and supported by relevant literature, ensuring a reliable and reproducible methodology.

Retrosynthetic Analysis and Strategic Approach

A critical analysis of the target molecule, this compound, suggests a multi-step synthesis commencing from a readily available substituted aniline. The chosen strategy focuses on the sequential construction and functionalization of the indazole core, prioritizing regioselectivity and overall yield. The key transformations in our proposed pathway are:

-

Indazole Ring Formation: Construction of the bicyclic indazole system from a suitably substituted 2-methylaniline derivative via a diazotization and intramolecular cyclization sequence.

-

Regioselective N-Methylation: Introduction of a methyl group at the N1 position of the indazole ring, a common challenge in indazole chemistry where a mixture of N1 and N2 isomers can be formed.

-

Hydroxyl Group Deprotection: The final step involves the cleavage of a methoxy ether to unveil the target 5-hydroxyl group.

This strategic approach is depicted in the following retrosynthetic schematic:

Caption: Retrosynthetic analysis of this compound.

Detailed Synthesis Pathway and Mechanistic Insights

The forward synthesis is designed as a four-step process, starting from the commercially available 5-bromo-4-methoxy-2-nitrotoluene.

Step 1: Reduction of the Nitro Group to Form 4-bromo-5-methoxy-2-methylaniline

The initial step involves the reduction of the nitro group of 5-bromo-4-methoxy-2-nitrotoluene to the corresponding aniline. This transformation is crucial for the subsequent diazotization reaction.

Reaction Scheme:

Caption: Reduction of 5-bromo-4-methoxy-2-nitrotoluene.

Experimental Protocol:

A solution of 5-bromo-4-methoxy-2-nitrotoluene in a suitable solvent such as ethanol or ethyl acetate is treated with a reducing agent. A common and effective method is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. The reaction mixture is typically stirred at an elevated temperature to ensure complete conversion. Upon completion, the reaction is worked up by basification to precipitate the tin salts, followed by extraction of the desired aniline into an organic solvent.

Causality Behind Experimental Choices:

The choice of SnCl₂/HCl is based on its well-established efficacy in reducing aromatic nitro groups in the presence of other functional groups like halogens and ethers. The acidic conditions are necessary for the reaction to proceed, and the subsequent basic workup is essential for the isolation of the free aniline.

Step 2: Diazotization and Intramolecular Cyclization to 6-bromo-5-methoxy-1H-indazole

This pivotal step involves the formation of the indazole ring. The 4-bromo-5-methoxy-2-methylaniline is converted to a diazonium salt, which then undergoes an intramolecular cyclization.

Reaction Scheme:

An In-depth Technical Guide to the Putative Mechanism of Action of 6-bromo-1-methyl-1H-indazol-5-ol

Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents.[1][2][3] This technical guide provides a comprehensive exploration of the putative mechanism of action of a specific indazole derivative, 6-bromo-1-methyl-1H-indazol-5-ol. Due to the limited publicly available data on this specific molecule, this document constructs a hypothetical mechanism based on structural analogy to known indazole-based kinase inhibitors. It details a plausible signaling pathway, proposes a comprehensive suite of validation experiments, and provides detailed protocols for researchers in drug discovery and development. The objective is to offer a robust framework for investigating the biological activity of this and similar novel chemical entities.

Introduction: The Therapeutic Potential of the Indazole Scaffold

Indazole-containing compounds are a prominent class of heterocyclic molecules that have garnered significant attention in pharmaceutical research.[1][3] Their unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, allows them to act as versatile pharmacophores capable of interacting with a wide range of biological targets. Notably, the indazole moiety can serve as a bioisostere for purine bases, such as adenine, enabling competitive binding to the ATP-binding sites of enzymes like protein kinases.[3] This has led to the development of numerous indazole derivatives as potent inhibitors of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[1][4]

The subject of this guide, this compound, is a substituted indazole with distinct chemical features that suggest a potential for specific biological activity. Its structural components include:

-

The 1H-indazole core: A well-established scaffold for kinase inhibition.

-

A 5-hydroxyl (-OH) group: Can act as a crucial hydrogen bond donor and acceptor, anchoring the molecule within an enzyme's active site.

-

A 6-bromo (-Br) substituent: The bromine atom can form halogen bonds and interact with hydrophobic pockets, contributing to binding affinity and selectivity.

-

A 1-methyl (-CH3) group: This modification can influence solubility, metabolic stability, and steric interactions within the binding pocket.

Given these structural attributes and the established role of similar compounds, we hypothesize that this compound functions as a protein kinase inhibitor. This guide will explore this putative mechanism in detail.

A Hypothetical Mechanism of Action: Inhibition of the VEGFR2 Signaling Pathway

We propose that this compound acts as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, making VEGFR2 a well-validated target for anti-cancer therapies.

The proposed mechanism is as follows:

-

Competitive ATP Binding: this compound is hypothesized to bind to the ATP-binding pocket within the intracellular kinase domain of VEGFR2.

-

Inhibition of Autophosphorylation: By occupying the ATP site, the compound prevents the binding of ATP, thereby inhibiting the crucial first step of kinase activation: receptor autophosphorylation.

-

Blockade of Downstream Signaling: The lack of VEGFR2 phosphorylation prevents the recruitment and activation of downstream signaling proteins. This effectively shuts down key pro-angiogenic pathways, including the RAS/RAF/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways.

-

Anti-Angiogenic and Anti-Tumor Effects: The ultimate cellular consequences of this inhibition include a reduction in endothelial cell proliferation, migration, and survival, leading to the suppression of angiogenesis and, consequently, the inhibition of tumor growth.

The following diagram illustrates this proposed signaling cascade.

Caption: Proposed inhibition of the VEGFR2 signaling pathway by this compound.

Experimental Validation Framework

A rigorous, multi-step experimental approach is required to validate the proposed mechanism of action. This framework is designed to be self-validating, with each stage providing the foundation for the next.

The overall workflow is depicted below.

Caption: A multi-phase workflow for validating the mechanism of action.

Phase 1: Target Identification and Engagement

The initial step is to confirm that the compound interacts with protein kinases and specifically engages VEGFR2 in a cellular context.

3.1.1. Kinase Panel Screening: An in vitro screen against a broad panel of recombinant human kinases is essential to determine the compound's potency and selectivity profile.

3.1.2. Cellular Thermal Shift Assay (CETSA): This assay verifies target engagement in intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR2, to 80-90% confluency.

-

Compound Treatment: Treat cells with this compound (e.g., at 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

-

Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Aliquot the cell lysate into PCR tubes.

-

Heating Gradient: Place the aliquots in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.

-

Separation of Soluble Fraction: Centrifuge the tubes at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

-

Sample Preparation: Collect the supernatant (soluble protein fraction) and prepare for Western blotting.

-

Western Blot Analysis: Analyze the samples by SDS-PAGE and Western blot using an antibody specific for VEGFR2. A positive result is a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control.

Phase 2: In Vitro Potency and Binding Characterization

Once VEGFR2 is identified as a primary target, its interaction with the compound must be quantified.

3.2.1. VEGFR2 Enzymatic Inhibition Assay: This assay determines the concentration of the compound required to inhibit 50% of VEGFR2 kinase activity (the IC50 value).

Protocol: In Vitro VEGFR2 Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)

-

Reagent Preparation: Prepare solutions of recombinant VEGFR2 kinase, a fluorescently labeled ATP-competitive tracer, and a Europium-labeled anti-tag antibody. Prepare a serial dilution of this compound.

-

Reaction Setup: In a 384-well plate, add the VEGFR2 enzyme, the Eu-antibody, and the serially diluted compound or vehicle control.

-

Initiate Binding: Add the fluorescent tracer to all wells to initiate the competitive binding reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Signal Reading: Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

3.2.2. Surface Plasmon Resonance (SPR): SPR provides real-time, label-free analysis of the binding kinetics (association and dissociation rates) and affinity (KD) between the compound and the target protein.

Phase 3: Cellular Activity Confirmation

The final phase is to confirm that the compound's molecular action translates into the desired biological effects in a relevant cellular model.

3.3.1. Western Blot for Pathway Inhibition: This experiment directly measures the inhibition of VEGFR2 activity by assessing the phosphorylation status of the receptor and key downstream effectors like ERK.

Protocol: Western Blot for Phospho-VEGFR2 and Phospho-ERK

-

Cell Culture and Starvation: Culture HUVECs to 80% confluency. Serum-starve the cells for 12-18 hours to reduce basal signaling.

-

Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Ligand Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10 minutes to activate the VEGFR2 pathway.

-

Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phospho-VEGFR2 (Tyr1175), total VEGFR2, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH).

-

Detection: Use appropriate HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. A dose-dependent decrease in the phospho-VEGFR2 and phospho-ERK signals indicates effective pathway inhibition.

3.3.2. Cell Viability and Functional Assays: These assays determine the functional consequences of pathway inhibition.

-

Cell Viability Assay (e.g., CellTiter-Glo®): Measures the dose-dependent effect of the compound on the viability of HUVECs.

-

Endothelial Tube Formation Assay: A classic in vitro angiogenesis assay that assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix. Inhibition of tube formation is a strong indicator of anti-angiogenic activity.

Data Presentation and Interpretation

Quantitative data from the validation experiments should be summarized for clear interpretation.

Table 1: Illustrative Kinase Selectivity Profile

| Kinase | IC50 (nM) |

| VEGFR2 | 15 |

| VEGFR1 | 250 |

| PDGFRβ | 480 |

| c-Kit | 890 |

| EGFR | >10,000 |

| MEK1 | >10,000 |

| ERK2 | >10,000 |

Table 2: Summary of Cellular Activity

| Assay | Endpoint | Result (EC50 / IC50) |

| HUVEC Viability (72h) | EC50 | 250 nM |

| p-VEGFR2 Inhibition (Cellular) | IC50 | 50 nM |

| Endothelial Tube Formation | IC50 | 75 nM |

Conclusion

This guide outlines a hypothetical but scientifically rigorous mechanism of action for this compound as a VEGFR2 inhibitor. The proposed framework provides a comprehensive and logical pathway for its investigation, from initial target identification to functional cellular validation. The detailed protocols and experimental rationale are designed to empower researchers to systematically evaluate this and other novel small molecules, ultimately accelerating the drug discovery process. While the mechanism presented here is putative, the outlined validation strategy is universally applicable and represents a best-practice approach in modern pharmacology.

References

-

Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 39, 127901. Retrieved from [Link]

-

UBC. (n.d.). 6-Bromo-5-methyl-1H-indazole. Retrieved from [Link]

-

Banu, H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4933. Retrieved from [Link]

-

Kumar, R., et al. (2019). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Letters in Drug Design & Discovery, 16(1), 2-15. Retrieved from [Link]

-

Savaniya, N. P., et al. (2024). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Journal of the Chilean Chemical Society. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Romero, D. G., & Cironi, P. D. (2013). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 13(12), 1739–1748. Retrieved from [Link]

-

Savaniya, N. P., et al. (2024). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. Retrieved from [Link]

-

Angene. (n.d.). The Crucial Role of Indazole Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

-

Goud, B. S., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9, 1-13. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-5-fluoro-1-methyl-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Privileged Core in Drug Discovery with a Focus on 6-bromo-1-methyl-1H-indazol-5-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Indazole Nucleus

Indazole, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to purines allows it to interact with a wide array of biological targets, particularly the ATP-binding sites of protein kinases.[1] This versatility has led to the development of numerous indazole-containing therapeutic agents with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer and neuroprotective properties.[1][2] This guide will delve into the biological significance of the indazole core, with a specific focus on the potential activities of the lesser-explored derivative, 6-bromo-1-methyl-1H-indazol-5-ol. While direct extensive research on this particular molecule is limited, by examining the structure-activity relationships of closely related analogs, we can infer its probable biological profile and potential therapeutic applications.

Anticipated Biological Activity Profile of this compound

The biological activity of a molecule is intrinsically linked to its structure. The substitutions on the indazole ring of this compound—a bromine atom at position 6, a methyl group at position 1, and a hydroxyl group at position 5—are key determinants of its potential interactions with biological targets.

Potential as a Kinase Inhibitor in Oncology

The indazole scaffold is a cornerstone in the design of protein kinase inhibitors, with several FDA-approved drugs, such as Axitinib and Pazopanib, featuring this core structure.[2] These drugs primarily target vascular endothelial growth factor receptors (VEGFRs), playing a crucial role in inhibiting angiogenesis, a vital process for tumor growth and metastasis.[3] The 6-bromo substitution on the indazole ring is a common feature in many potent kinase inhibitors, often contributing to enhanced binding affinity and selectivity.[4]

Derivatives of 6-bromo-1H-indazole have shown significant inhibitory activity against various kinases. For instance, certain derivatives have demonstrated potent inhibition of VEGFR-2, with IC50 values in the low nanomolar range.[3] Furthermore, indazole-based compounds have been developed as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, which is often overexpressed in cancer cells.[5]

The presence of the 1-methyl group in this compound can influence the molecule's solubility and metabolic stability, which are critical pharmacokinetic properties. The 5-hydroxyl group could potentially form hydrogen bonds with amino acid residues in the kinase ATP-binding pocket, further enhancing inhibitory activity.

Table 1: Comparative Inhibitory Activity of Indazole Derivatives against VEGFR-2

| Compound/Drug | Target | IC50 (nM) | Source |

| 6-Bromo-1H-indazole Derivatives | |||

| Derivative W4 | VEGFR-2 | < 5 | [3] |

| Derivative W12 | VEGFR-2 | < 5 | [3] |

| Derivative W17 | VEGFR-2 | < 5 | [3] |

| Derivative W19 | VEGFR-2 | < 5 | [3] |

| Derivative W20 | VEGFR-2 | < 5 | [3] |

| Derivative W2 | VEGFR-2 | < 10 | [3] |

| Derivative W23 | VEGFR-2 | < 10 | [3] |

| Reference Drugs | |||

| Axitinib | VEGFR-2 | 0.2 | [3] |

| Pazopanib | VEGFR-2 | 30 | [3] |

Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications.[3]

Signaling Pathway Visualization

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by this compound.

Potential Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of indazole derivatives, particularly in the context of neurodegenerative diseases like Parkinson's disease.[6] One study demonstrated that 6-hydroxy-1H-indazole exhibited neuroprotective effects in a mouse model of Parkinson's disease by reducing the loss of dopaminergic neurons and alleviating behavioral impairments.[6] The mechanism was suggested to be related to the inactivation of tau protein.[6]

Given the structural similarity, this compound, which also possesses a hydroxyl group on the indazole ring, may exhibit similar neuroprotective properties. The 1-methyl and 6-bromo substitutions could modulate its ability to cross the blood-brain barrier and its interaction with neuronal targets. Further research is warranted to explore this potential therapeutic avenue.

Synthetic Strategy

Proposed Synthetic Workflow

Caption: A proposed synthetic workflow for this compound.

Experimental Protocols

The following are generalized protocols for assays that would be crucial in evaluating the biological activity of this compound.

VEGFR-2 Kinase Inhibition Assay (Luminescent)

This assay determines the in vitro inhibitory activity of a compound against the VEGFR-2 kinase.

Principle: The assay measures the amount of ATP remaining in the solution following a kinase reaction. A luminescent signal is generated, which is inversely correlated with the amount of kinase activity.

Materials:

-

Recombinant human VEGFR-2 enzyme

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

Test compound (this compound)

-

Positive control (e.g., Axitinib)

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of the test compound and the positive control in DMSO.

-

Add the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

-

Add the VEGFR-2 enzyme and the substrate to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Human cancer cell line (e.g., HUVEC for anti-angiogenesis, A549 for lung cancer)[9]

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (this compound)

-

Positive control (e.g., Doxorubicin)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of the test compound and the positive control in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include wells with medium only as a negative control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Conclusion and Future Directions

While direct experimental data on the biological activity of this compound is currently lacking, the extensive research on the indazole scaffold provides a strong foundation for predicting its potential as a therapeutic agent. Based on the known structure-activity relationships of related compounds, it is plausible that this molecule could exhibit potent kinase inhibitory activity, particularly against targets like VEGFR-2, making it a candidate for further investigation in oncology. Additionally, the presence of the 5-hydroxyl group suggests a potential for neuroprotective effects, an area that warrants exploration.

Future research should focus on the synthesis of this compound and its in-vitro and in-vivo evaluation against a panel of protein kinases and in relevant cancer cell lines. Furthermore, its neuroprotective properties should be investigated in appropriate cellular and animal models of neurodegenerative diseases. Such studies will be instrumental in elucidating the true therapeutic potential of this intriguing indazole derivative.

References

-

Palazzo, G., Corsi, G., Baiocchi, L., & Silvestrini, B. (n.d.). Synthesis and Pharmacological Properties of 1-Substituted 3-Dimethylaminoalkoxy-1H-indazoles. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC. Retrieved from [Link]

-

Synthesis of N‐substituted 1H‐indazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology. Retrieved from [Link]

-

Bistocchi, G. A., De Meo, G., Pedini, M., Ricci, A., Brouilhet, H., Boucherie, S., Rabaud, M., & Jacquignon, P. (1981). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Il Farmaco; edizione scientifica, 36(5), 315–333. Retrieved from [Link]

-

6-Bromo-1-methyl-1H-indazole. (n.d.). PubChem. Retrieved from [Link]

-

(PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (n.d.). PMC. Retrieved from [Link]

- Indazole compound and preparation method thereof. (n.d.). Google Patents.

-

Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). NIH. Retrieved from [Link]

- Methods for preparing indazole compounds. (n.d.). Google Patents.

-

Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current topics in medicinal chemistry, 21(5), 363–376. [Link]

-

6-Bromo-1H-indazol-5-ol. (n.d.). AMERICAN ELEMENTS. Retrieved from [Link]

-

6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine. (n.d.). PubChem. Retrieved from [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (n.d.). PMC. Retrieved from [Link]

- Method for preparing 1H-indazole derivative. (n.d.). Google Patents.

-

Wang, H., Wang, W., Zhang, M., & Wang, H. (2017). Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease. Neuroscience letters, 638, 103–109. [Link]

-

6-Bromo-1-methyl-1H-indazole. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (n.d.). MDPI. Retrieved from [Link]

-

Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. CN104130191A - Indazole compound and preparation method thereof - Google Patents [patents.google.com]

- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of 6-bromo-1-methyl-1H-indazol-5-ol

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate clinical efficacy and developability. Poor solubility can lead to low bioavailability, variable dosing responses, and significant formulation challenges. This technical guide provides a comprehensive framework for characterizing the solubility of 6-bromo-1-methyl-1H-indazol-5-ol, a substituted indazole of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document outlines the foundational principles of solubility, presents a rigorous, field-proven experimental protocol for its determination, and offers a template for the systematic presentation and interpretation of solubility data. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust physicochemical profile of this and structurally related molecules.

Introduction to this compound

The indazole scaffold is a privileged heterocyclic motif found in numerous compounds with a wide array of biological activities, including potent kinase inhibition.[1][2] The specific compound, this compound, possesses key structural features that are likely to modulate its physicochemical properties and biological target interactions.

-

Indazole Core: A bicyclic aromatic system consisting of fused benzene and pyrazole rings, providing a rigid scaffold for substituent presentation.

-

5-hydroxyl (-OH) group: A polar, hydrogen-bond donating and accepting group that can significantly influence aqueous solubility and interactions with biological targets.

-

6-bromo (-Br) group: A lipophilic and electron-withdrawing substituent that increases molecular weight and can impact metabolic stability and binding affinity.

-

1-methyl (-CH3) group: This N-methylation removes the hydrogen bond donating ability of the pyrazolic N-H, which can alter solubility and crystal packing.

Understanding the solubility of this compound is a prerequisite for its advancement in any drug discovery pipeline. It dictates the choice of solvents for chemical synthesis and purification, the design of in vitro biological assays, and the feasibility of developing a viable formulation for in vivo studies.

Foundational Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the equilibrium between the solid-state forces (crystal lattice energy) and the solvation forces between the compound and the solvent molecules. The guiding principle is the aphorism "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[3][4][5]

Key Factors Influencing Solubility:

-

Polarity: Polar solvents, such as water and ethanol, possess dipoles and can engage in hydrogen bonding and dipole-dipole interactions.[3] They are most effective at dissolving polar solutes. Nonpolar solvents, like hexane, primarily interact through weaker London dispersion forces and are better for dissolving nonpolar solutes.[5] this compound has both polar (hydroxyl, indazole nitrogens) and nonpolar (bromophenyl, methyl) features, suggesting it will have varied solubility across different solvents.

-

Hydrogen Bonding: The hydroxyl group of the target molecule can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., water, methanol) are expected to be more effective at solvating the molecule than aprotic solvents (e.g., acetonitrile, acetone).

-

pH (for Aqueous Solubility): The hydroxyl group on the indazole ring is phenolic and thus weakly acidic. At pH values significantly above its pKa, the hydroxyl group will deprotonate to form a more polar phenolate anion, which is expected to have substantially higher aqueous solubility. Conversely, the pyrazole ring system is weakly basic.[2]

-

Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps overcome the crystal lattice forces.[3]

Experimental Design for Thermodynamic Solubility Assessment

To ensure the generation of reliable and thermodynamically valid data, a rigorous experimental plan is essential. Thermodynamic or "equilibrium" solubility is defined as the maximum concentration of a compound in a saturated solution at a specific temperature, where the solid phase is in equilibrium with the solution phase.[6][7]

Causality Behind Method Selection: The Shake-Flask Method

The saturation shake-flask method is the universally recognized "gold standard" for determining equilibrium solubility.[8][9] Its choice is underpinned by the following rationale:

-

Trustworthiness: The method directly measures the compound's concentration once equilibrium is established, providing a true thermodynamic value rather than a kinetic estimate. This makes it the accepted method by regulatory agencies like the FDA for Biopharmaceutics Classification System (BCS) assessments.[10]

-

Simplicity and Robustness: The procedure is straightforward, involving the agitation of an excess of the solid compound in the solvent until equilibrium is reached.[11][12]

-

Broad Applicability: It is suitable for a wide range of compounds and solvents and is not limited by the compound's chromophore (as required for direct UV analysis).[11]

Selection of a Diverse Solvent Panel

To construct a comprehensive solubility profile, a panel of solvents with varying polarities, hydrogen bonding capabilities, and relevance to pharmaceutical processing is selected.

| Solvent | Class | Dielectric Constant (Approx.) | Rationale for Inclusion |

| Water (pH 7.4 Buffer) | Polar Protic | 80 | Simulates physiological conditions, baseline for aqueous solubility. |

| Methanol (MeOH) | Polar Protic | 33 | Common protic organic solvent for synthesis and analysis. |

| Ethanol (EtOH) | Polar Protic | 24.5 | Pharmaceutically acceptable solvent, often used in formulations. |

| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Common solvent for HPLC analysis and reactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | High solubilizing power, common for stock solutions in biological screening.[6] |

| Acetone | Polar Aprotic | 21 | Versatile solvent for purification and cleaning. |

| Ethyl Acetate (EtOAc) | Intermediate Polarity | 6 | Common extraction and chromatography solvent. |

| Dichloromethane (DCM) | Nonpolar | 9.1 | Common solvent for organic synthesis. |

| Hexane | Nonpolar | 1.9 | Represents a highly nonpolar, aliphatic environment. |

Detailed Experimental Protocol: Equilibrium Shake-Flask Method

This protocol provides a self-validating system for the accurate determination of solubility.

Materials and Reagents

-

This compound (solid, >98% purity)

-

Selected solvents (HPLC grade or equivalent)

-

Phosphate-buffered saline (PBS), pH 7.4

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator (25 °C)

-

Centrifuge

-

Syringes and 0.22 µm PTFE syringe filters

-

Calibrated analytical balance

-

HPLC system with UV detector (HPLC-UV)

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

-

Preparation: Add an excess amount (e.g., ~5 mg, accurately weighed) of solid this compound to a 2 mL glass vial. This ensures that a saturated solution in equilibrium with undissolved solid is achieved.[8]

-

Solvent Addition: Add 1.0 mL of the desired solvent to the vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for 24 hours. A 24-hour period is generally sufficient for most compounds to reach equilibrium.[13][14]

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microscopic particles, filter the aliquot through a chemically inert 0.22 µm PTFE syringe filter into a clean analysis vial.[15] This step is critical to avoid artificially high results from suspended solids.

-

Quantification: Analyze the concentration of the compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[16][17][18] A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[10]

-

Data Reporting: Calculate the solubility in mg/mL and convert to molarity (mol/L). The experiment should be performed in triplicate for each solvent to ensure reproducibility.[11]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, structured table. The following is a template based on expected chemical principles.

Table 1: Thermodynamic Solubility of this compound at 25 °C

| Solvent | Solvent Class | Dielectric Constant | Predicted Solubility Rank | Solubility (mg/mL) | Solubility (M) |

| DMSO | Polar Aprotic | 47.0 | 1 (Highest) | > 100 | > 0.45 |

| Methanol | Polar Protic | 33.0 | 2 | 10 - 50 | 0.045 - 0.226 |

| Ethanol | Polar Protic | 24.5 | 3 | 5 - 20 | 0.023 - 0.090 |

| Acetone | Polar Aprotic | 21.0 | 4 | 1 - 10 | 0.005 - 0.045 |

| Acetonitrile | Polar Aprotic | 37.5 | 5 | 1 - 5 | 0.005 - 0.023 |

| Ethyl Acetate | Intermediate | 6.0 | 6 | 0.1 - 1 | 0.0005 - 0.005 |

| PBS (pH 7.4) | Aqueous Buffer | 80.0 | 7 | < 0.1 | < 0.0005 |

| Dichloromethane | Nonpolar | 9.1 | 8 | < 0.1 | < 0.0005 |

| Hexane | Nonpolar | 1.9 | 9 (Lowest) | < 0.01 | < 0.00005 |

Note: The quantitative values are predictive and must be replaced with experimental data. The rank is based on the interplay of polarity and hydrogen bonding.

Interpreting the Results

The relationship between solvent properties and the solubility of this compound can be visualized to derive key insights.

Caption: Factors Influencing Compound Solubility.

-

High Solubility in DMSO: As predicted, the very high polarity and hydrogen bond accepting capability of DMSO make it an excellent solvent for this compound.

-

Good Solubility in Alcohols: The ability of methanol and ethanol to act as both hydrogen bond donors and acceptors allows for strong interactions with the hydroxyl group and indazole nitrogens, leading to good solubility.

-

Limited Aqueous Solubility: Despite the presence of a hydroxyl group, the overall molecule possesses significant lipophilic character from the bromo-substituted benzene ring and the methyl group. This will likely result in poor aqueous solubility at neutral pH, a critical finding for drug development that may necessitate formulation strategies like salt formation or amorphous solid dispersions.

Conclusion and Future Directions

This guide has established a comprehensive, scientifically-grounded framework for determining and understanding the solubility of this compound. The gold-standard shake-flask method, coupled with HPLC quantification, provides a trustworthy protocol for generating the high-quality data required for informed decision-making in a research and development setting.

The predicted poor aqueous solubility highlights a potential developmental hurdle. Future work should focus on:

-

pH-Solubility Profile: Determining the solubility at various pH points (e.g., pH 2, 5, 7.4, 9) to quantify the increase in solubility upon deprotonation of the phenolic hydroxyl group.

-

Kinetic Solubility Assessment: For higher throughput screening of analogues, kinetic solubility methods (e.g., nephelometry) can be employed.[6][14]

-

Computational Prediction: Utilize in silico models to predict solubility for virtual analogues to guide future synthetic efforts.

By systematically applying the principles and protocols outlined herein, researchers can build a robust understanding of this molecule's physicochemical properties, enabling its rational progression in the drug discovery process.

References

- Vertex AI Search. (n.d.). Solubility and Polarity. Retrieved January 5, 2026.

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.

- A. Shayanfar, et al. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.

- Slideshare. (n.d.). solubility experimental methods.pptx.

- Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method.

- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.

- Abraham Entertainment. (2025, November 16). Solubility Of Polar Compounds: Unraveling The Secrets.

- YouTube. (2020, September 7). Principles of Solubility in Organic Chemistry with Nadia Korovina.

- Slideshare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- ResearchGate. (n.d.). Principles of Solubility and Solutions.

- ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- YouTube. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility?.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- PubMed. (2008, January 22). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- BioAssay Systems. (n.d.). Shake Flask Method Summary.

- PMC - PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Wikipedia. (n.d.). Indazole.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. sciforum.net [sciforum.net]

- 8. researchgate.net [researchgate.net]

- 9. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmatutor.org [pharmatutor.org]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. bioassaysys.com [bioassaysys.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. enamine.net [enamine.net]

- 15. benchchem.com [benchchem.com]

- 16. pharmaguru.co [pharmaguru.co]

- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 18. improvedpharma.com [improvedpharma.com]

discovery and history of 6-bromo-1-methyl-1H-indazol-5-ol

An In-depth Technical Guide to the Synthesis and Utility of 6-bromo-1-methyl-1H-indazol-5-ol

Abstract

This compound is a key heterocyclic intermediate that has garnered significant attention in medicinal chemistry. Its unique substituted indazole structure serves as a versatile scaffold for the development of targeted therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of this compound, with a focus on the underlying chemical principles and experimental methodologies. We will explore its historical context as a building block in the synthesis of potent kinase inhibitors, detail a validated synthetic protocol, and discuss its role in the generation of advanced drug candidates. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important molecule.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its structural resemblance to purines allows it to function as a "hinge-binding" motif, enabling it to effectively interact with the ATP-binding sites of various protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. The strategic functionalization of the indazole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the development of highly effective targeted therapies. The introduction of a bromine atom and methyl and hydroxyl groups, as seen in this compound, provides specific chemical handles for further elaboration and optimization.

Historical Context and Discovery

The emergence of this compound is intrinsically linked to the development of next-generation kinase inhibitors. While the precise first synthesis is often documented within patent literature rather than standalone journal articles, its utility was prominently highlighted in the pursuit of inhibitors for enzymes like c-Met and ALK.

Patents from major pharmaceutical companies describe the use of this molecule as a crucial intermediate. For instance, a patent filed by Pfizer Inc. details the synthesis of this compound as a precursor for creating a class of potent c-Met and Anaplastic Lymphoma Kinase (ALK) inhibitors. These enzymes are well-known proto-oncogenes implicated in various cancers. The patented synthesis route underscores the compound's role as a foundational piece in constructing more complex and biologically active molecules. The specific substitution pattern—a bromine at position 6, a methyl group on the nitrogen at position 1, and a hydroxyl group at position 5—was strategically designed to facilitate subsequent cross-coupling reactions and to modulate the electronic properties of the indazole ring for optimal target engagement.

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. The most common and reliable route starts from commercially available 5-methoxy-1H-indazole. The rationale behind this pathway is to first install the necessary substituents (methylation and bromination) before the final demethylation to reveal the desired hydroxyl group.

Synthetic Workflow Overview

The overall transformation can be visualized as a three-step process: N-methylation, regioselective bromination, and finally, ether cleavage.

Caption: Synthetic pathway from 5-methoxy-1H-indazole.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on established methods found in the patent literature.

Step 1: N-Methylation of 5-Methoxy-1H-indazole

-

Rationale: The first step is the alkylation of the indazole nitrogen. The use of a mild base like potassium carbonate (K2CO3) and an electrophile like methyl iodide (MeI) is a standard and efficient method for N-methylation. The reaction is typically run in a polar aprotic solvent like dimethylformamide (DMF) to ensure solubility of the reagents.

-

Procedure:

-

To a solution of 5-methoxy-1H-indazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the mixture.

-

Stir the reaction at room temperature for 3-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-methoxy-1-methyl-1H-indazole.

-

Step 2: Regioselective Bromination

-

Rationale: The electron-donating nature of the methoxy group at C5 and the fused benzene ring directs electrophilic aromatic substitution preferentially to the C6 position. N-Bromosuccinimide (NBS) is a convenient and safe source of electrophilic bromine for this type of regioselective bromination.

-

Procedure:

-

Dissolve the 5-methoxy-1-methyl-1H-indazole (1.0 eq) from the previous step in a suitable solvent such as DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring for completion.

-

Quench the reaction by adding aqueous sodium thiosulfate solution.

-

Extract the product with ethyl acetate. The organic layers are combined, washed, dried, and concentrated to give crude 6-bromo-5-methoxy-1-methyl-1H-indazole.

-

Step 3: Demethylation to Yield the Final Product

-

Rationale: The final step involves the cleavage of the methyl ether to unmask the hydroxyl group. Boron tribromide (BBr3) is a powerful Lewis acid and a highly effective reagent for cleaving aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct, followed by nucleophilic attack of the bromide ion on the methyl group.

-

Procedure:

-

Dissolve the crude 6-bromo-5-methoxy-1-methyl-1H-indazole (1.0 eq) in a chlorinated solvent like dichloromethane (DCM).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (1.5-2.0 eq) in DCM.

-

Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2-3 hours.

-

Carefully quench the reaction by slowly adding methanol, followed by water.

-

Extract the product with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried, and concentrated.

-

The crude product is then purified by column chromatography on silica gel to afford pure this compound.

-

Characterization and Data

The identity and purity of this compound are confirmed using standard analytical techniques.

| Analytical Method | Expected Result |

| ¹H NMR | Signals corresponding to the indazole ring protons, the N-methyl group, and the hydroxyl proton. The aromatic protons will show characteristic coupling patterns. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the brominated and hydroxyl-bearing carbons. |

| Mass Spectrometry | A molecular ion peak (M+) and/or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight (C8H7BrN2O ≈ 227.06 g/mol ). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observable. |

| Purity (HPLC) | >95% (as required for subsequent synthetic steps in drug development) |

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

This compound is not a therapeutic agent itself but rather a high-value starting material. Its structure is primed for elaboration into potent kinase inhibitors via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.

Workflow for Elaboration into a Kinase Inhibitor

Unlocking the Therapeutic Potential of 6-bromo-1-methyl-1H-indazol-5-ol: A Technical Guide to Target Identification and Validation

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold that confers a remarkable diversity of biological activities.[1][2] This technical guide delves into the therapeutic potential of a specific, yet underexplored derivative, 6-bromo-1-methyl-1H-indazol-5-ol. While direct biological data for this compound is sparse, the extensive pharmacology of the indazole class provides a robust framework for predicting and validating its therapeutic targets. We will explore promising target families, including protein kinases, metabolic enzymes, and anti-apoptotic proteins, providing the scientific rationale and detailed experimental workflows for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of novel indazole derivatives.

Introduction: The Indazole Scaffold as a Realm of Therapeutic Opportunity

Indazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, leading to their successful development as anti-inflammatory, anticancer, and anti-HIV agents, among others.[1][3] The bicyclic structure, composed of a fused benzene and pyrazole ring, provides a versatile template for molecular interactions with a variety of biological targets.[3] Modifications to the indazole core, such as the bromine, methyl, and hydroxyl substitutions in this compound, can significantly influence its pharmacokinetic and pharmacodynamic properties, offering opportunities for fine-tuning target specificity and potency.[4]

The known bioactivities of indazole derivatives are extensive, with prominent examples including the inhibition of protein kinases like Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptor (EGFR), as well as enzymes such as bacterial Gyrase B and Indoleamine 2,3-dioxygenase 1 (IDO1).[1][5] Furthermore, related structures have been identified as intermediates in the synthesis of Phosphoinositide 3-kinase (PI3K) inhibitors, highlighting a key area for investigation.[6] This guide will leverage this existing knowledge to propose a systematic approach for identifying the therapeutic targets of this compound.

Primary Hypothesized Target Class: Protein Kinases

The substitution pattern of this compound bears resemblance to scaffolds known to interact with the ATP-binding pocket of protein kinases. The indazole ring can mimic the purine core of ATP, while the substituents can be tailored to achieve selectivity for specific kinases.

Rationale for Kinase Inhibition

Numerous indazole derivatives have been successfully developed as potent kinase inhibitors.[1] For instance, Pazopanib, an anticancer drug, features an indazole core and targets multiple tyrosine kinases. The 6-bromo-1H-indazole moiety itself is a known intermediate in the synthesis of PI3K inhibitors, suggesting that our compound of interest may have activity against this critical signaling pathway implicated in cancer and inflammatory diseases.[6][7]

Experimental Workflow for Kinase Target Validation

A tiered approach is recommended to efficiently identify and validate potential kinase targets.

Figure 1: A tiered workflow for the identification and validation of protein kinase targets.

Detailed Experimental Protocols

Protocol 2.3.1: IC50 Determination via Biochemical Assay

-

Prepare Reagents: Recombinant kinase, appropriate substrate, and ATP. Prepare a serial dilution of this compound in DMSO.

-

Kinase Reaction: In a 96-well plate, combine the kinase and a range of inhibitor concentrations.

-

Initiate Reaction: Add the substrate and ATP mixture to start the reaction. Incubate at the optimal temperature for the specific kinase.

-

Detection: Use a suitable method to detect kinase activity (e.g., ADP-Glo, Z'-LYTE).

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2.3.2: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with either the vehicle (DMSO) or this compound.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Precipitation: Centrifuge to pellet the precipitated proteins.

-

Western Blot Analysis: Analyze the supernatant for the presence of the target kinase by Western blot.

-

Data Interpretation: A shift in the melting curve in the presence of the compound indicates target engagement.

Secondary Hypothesized Target Class: BCL-2 Family Proteins

The indazole scaffold has also been explored for its potential to inhibit anti-apoptotic proteins of the BCL-2 family.[8] Developing dual inhibitors of proteins like MCL-1 and BCL-2 is an attractive strategy in cancer therapy to overcome resistance mechanisms.[8]

Rationale for BCL-2 Family Inhibition

Scaffold hopping from indoles to indazoles has yielded dual MCL-1/BCL-2 inhibitors.[8] The structural features of this compound could allow it to mimic the binding of BH3-only proteins to the hydrophobic groove of BCL-2 family members, thereby inducing apoptosis.

Experimental Workflow for BCL-2 Family Target Validation

Figure 2: Workflow for validating the inhibition of BCL-2 family proteins.

Tertiary Hypothesized Target Class: Bacterial DNA Gyrase B

Given the increasing threat of antimicrobial resistance, novel antibacterial agents are urgently needed. The indazole scaffold has been successfully utilized to develop inhibitors of bacterial DNA Gyrase B (GyrB), a clinically validated target.[5]

Rationale for GyrB Inhibition

Structure-based drug design has led to the discovery of indazole derivatives with potent enzymatic and antibacterial activity against clinically relevant pathogens.[5] The this compound could potentially fit into the ATP-binding site of GyrB, disrupting its function and leading to bacterial cell death.

Experimental Workflow for GyrB Target Validation

Figure 3: Workflow for validating bacterial DNA Gyrase B as a target.

Quantitative Data Summary

While specific data for this compound is not yet available, the following table provides a template for summarizing key findings as they are generated through the proposed experimental workflows.

| Target Class | Key Assay | Endpoint | Predicted Potency Range | Reference Compound |

| Protein Kinases | Biochemical IC50 | IC50 (nM) | 10 - 1,000 | Staurosporine |

| BCL-2 Family | Fluorescence Polarization | Ki (nM) | 50 - 5,000 | Venetoclax |

| DNA Gyrase B | Supercoiling Assay | IC50 (µM) | 0.1 - 10 | Novobiocin |

Conclusion and Future Directions

The indazole derivative this compound represents a promising starting point for a drug discovery campaign. Based on the extensive literature on related compounds, protein kinases, BCL-2 family proteins, and bacterial DNA gyrase B stand out as high-priority target classes for investigation. The systematic, tiered approach to target identification and validation outlined in this guide provides a clear and efficient path forward. Future work should focus on executing these experimental plans, followed by structure-activity relationship (SAR) studies to optimize the potency and selectivity of this intriguing molecule.

References

- Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.7b00257]

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [URL: https://www.mdpi.com/1420-3049/27/19/6519]

- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry. [URL: https://www.ingentaconnect.com/content/ben/cmc/2022/00000029/00000028/art00005]

- Discovery of novel indazole derivatives as dual angiotensin II antagonists and partial PPARγ agonists. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/24462665/]

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ResearchGate. [URL: https://www.researchgate.net/publication/364212553_Recent_Advances_in_Indazole-Containing_Derivatives_Synthesis_and_Biological_Perspectives]

- Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry. [URL: https://orientjchem.org/vol36no5/novel-substituted-indazoles-towards-potential-antimicrobial-agents/]

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra01691a]

- 6-Bromo-1H-indazole - Epigenetic Therapeutic Targets. Selleck Chemicals. [URL: https://www.selleckchem.com/products/6-bromo-1h-indazole.html]

- 6-Bromo-5-methyl-1H-indazole. Chem-Impex International. [URL: https://www.chemimpex.com/products/07621]

- Selected examples of biologically active substituted indazoles. ResearchGate. [URL: https://www.researchgate.net/figure/Selected-examples-of-biologically-active-substituted-indazoles_fig1_332276550]

- 6-Bromo-1-methyl-1H-indazole. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22558675]

- Selected examples of biological active 2‐substituted indazolones. ResearchGate. [URL: https://www.researchgate.net/figure/Selected-examples-of-biological-active-2-substituted-indazolones_fig2_375591964]

- Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/md/d0md00099k]

- Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. [URL: https://www.researchgate.net/publication/376189953_Synthesis_of_6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic_acid]

- 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. [URL: https://www.researchgate.

- Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Longdom Publishing. [URL: https://www.longdom.org/open-access/design-synthesis-and-biological-evaluation-of-derivatives-bearing-indazole-scaffold-119932.html]

- Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. BenchChem. [URL: https://www.benchchem.com/application-notes/large-scale-synthesis-of-6-bromo-1h-indazole]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Bromo-1H-indazole | Epigenetic Therapeutic Targets [epigenetic-targets.com]

- 7. benchchem.com [benchchem.com]

- 8. Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 6-bromo-1-methyl-1H-indazol-5-ol

Preamble: The Rationale for Investigating 6-bromo-1-methyl-1H-indazol-5-ol

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial properties.[3] The specific compound, this compound, while structurally intriguing, has sparse-to-nonexistent characterization in the public domain literature. This presents a classic drug discovery challenge: how do we efficiently triage and characterize a novel chemical entity to understand its therapeutic potential? In silico modeling provides a rapid, cost-effective, and ethically sound approach to generate initial hypotheses about a compound's bioactivity, pharmacokinetics, and potential molecular targets before committing significant resources to laboratory synthesis and testing.[4][5]

Part 1: Foundational Analysis: Ligand Preparation and Physicochemical Profiling

Before any interaction with a biological target can be modeled, the ligand itself must be accurately represented and its intrinsic properties evaluated. This initial step serves as a critical filter, assessing the compound's fundamental "drug-likeness."[6]

Ligand Structure Preparation

The journey begins with an accurate three-dimensional representation of the molecule.

Experimental Protocol:

-

Obtain 2D Structure: The structure of this compound can be represented by its SMILES (Simplified Molecular Input Line Entry System) string: CN1N=C(C2=C1C=C(Br)C=C2)O.

-

Convert to 3D: Use a chemical informatics tool such as Open Babel or the web-based tools on PubChem to convert the 2D representation into a 3D structure.[7]

-

Energy Minimization: The initial 3D conformation is likely not at its lowest energy state. Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF). This step is crucial for obtaining a sterically favorable and realistic conformation for subsequent docking studies. This can be performed in software like Avogadro, PyMOL, or UCSF Chimera.[8][9]

-

Save in Appropriate Format: Save the minimized structure in a format compatible with docking software, such as .mol2 or .pdbqt.

In Silico Physicochemical and ADMET Prediction

Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is vital to avoid late-stage failures in drug development.[10][11] Numerous open-access web servers can provide these predictions.

Experimental Protocol:

-

Select Prediction Tools: Utilize a consensus approach by employing multiple web servers to predict ADMET properties.[10] Recommended tools include SwissADME, pkCSM, and PreADMET.[4][12]

-

Input Structure: Submit the SMILES string or the 3D structure of the compound to the selected servers.

-

Analyze Key Parameters: Collect and analyze the predictions for properties such as:

-

Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA).

-

Pharmacokinetics: Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) penetration, CYP450 enzyme inhibition.

-

Drug-Likeness: Compliance with rules like Lipinski's Rule of Five, Ghose's filter, and Veber's rule.

-

Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity.

-

Data Presentation: